![molecular formula C18H17BrN4OS B2866288 3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179458-06-0](/img/structure/B2866288.png)
3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
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Overview
Description
The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which are heterocyclic compounds containing a triazole ring fused with a thiadiazine ring . These compounds are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused with a thiadiazine ring. The methoxyphenyl and p-tolyl groups would be attached at the 3rd and 6th positions of the triazole ring, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The presence of the triazole and thiadiazine rings could make it reactive towards certain electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and p-tolyl groups could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Energetic Materials
This compound has been studied for its potential use in energetic materials . These materials are crucial in the development of explosives, propellants, and pyrotechnics. The structure of the compound suggests it could have excellent insensitivity toward external stimuli, making it safer to handle while still providing high detonation performance .
Heat-Resistant Explosives
The thermal stability of related triazolo-thiadiazine compounds indicates that they could serve as heat-resistant explosives . This application is particularly relevant in environments where explosives must withstand extreme temperatures without premature detonation .
Primary Explosives
Some triazolo-thiadiazine derivatives are very sensitive but offer high detonation performance, positioning them as potential primary explosives . These are used to initiate larger charges and are a critical component of many explosive devices .
Mechanism of Action
Target of Action
tuberculosis H37Rv strain , suggesting potential targets within these organisms.
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death .
Result of Action
Its antimicrobial activity suggests that it may lead to the inhibition or death of microorganisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS.BrH/c1-12-3-5-13(6-4-12)16-11-24-18-20-19-17(22(18)21-16)14-7-9-15(23-2)10-8-14;/h3-10H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTKABXBACCTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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